molecular formula C11H13F3N2 B15121198 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine

2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B15121198
M. Wt: 230.23 g/mol
InChI Key: KOYULLUYSHDLTL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine: is a compound that features a piperidine ring substituted with a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Mechanism of Action

The mechanism by which 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine is unique due to the combination of the piperidine and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-4-7-16(8-5-9)10-3-1-2-6-15-10/h1-3,6,9H,4-5,7-8H2

InChI Key

KOYULLUYSHDLTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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